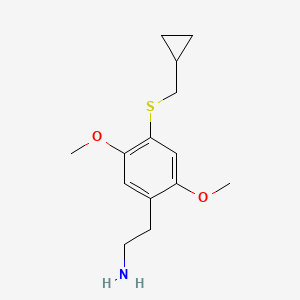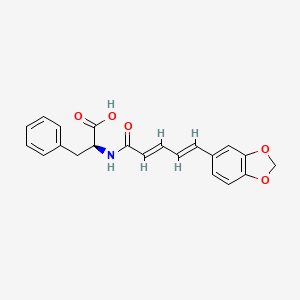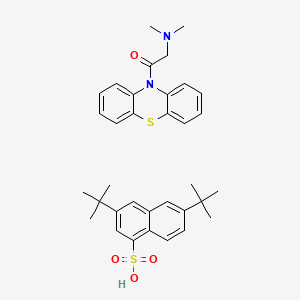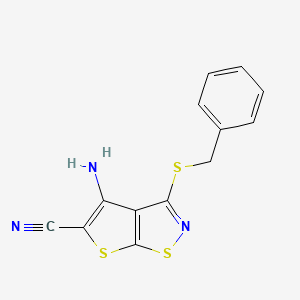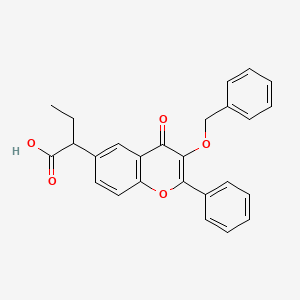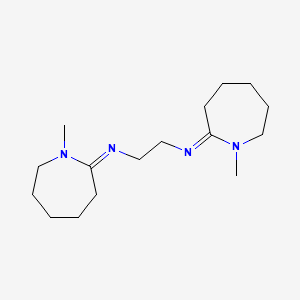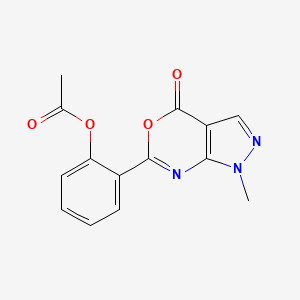
Urea, N-(2,3-dimethylphenyl)-N'-(imino(methylamino)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2,3-dimethylphenyl)-N’-(imino(methylamino)methyl)-, monohydrochloride is a synthetic organic compound. It belongs to the class of urea derivatives, which are widely used in various fields such as pharmaceuticals, agriculture, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes a urea moiety substituted with a 2,3-dimethylphenyl group and an imino(methylamino)methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:
Preparation of the 2,3-dimethylphenyl isocyanate: This can be achieved by reacting 2,3-dimethylaniline with phosgene under controlled conditions.
Reaction with the appropriate amine: The 2,3-dimethylphenyl isocyanate is then reacted with an amine containing the imino(methylamino)methyl group under mild conditions to form the desired urea derivative.
Formation of the monohydrochloride salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common methods include:
Batch reactors: Suitable for small to medium-scale production.
Continuous flow reactors: Used for large-scale production, offering better control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Urea derivatives can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Urea derivatives, including the compound , have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of urea derivatives depends on their specific chemical structure and the target they interact with. Common mechanisms include:
Enzyme inhibition: Urea derivatives can inhibit the activity of specific enzymes by binding to their active sites.
Receptor binding: Some urea derivatives can bind to receptors on cell surfaces, modulating cellular signaling pathways.
Interaction with nucleic acids: Certain urea derivatives can interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylurea: A simple urea derivative with a phenyl group.
N,N’-Diphenylurea: A urea derivative with two phenyl groups.
N-(2,3-Dimethylphenyl)urea: A urea derivative with a 2,3-dimethylphenyl group.
Uniqueness
The compound “Urea, N-(2,3-dimethylphenyl)-N’-(imino(methylamino)methyl)-, monohydrochloride” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other urea derivatives. Its unique structure may result in different reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
66871-61-2 |
|---|---|
Formule moléculaire |
C11H17ClN4O |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-9(8(7)2)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H |
Clé InChI |
RATKCQTUPWHYPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)NC(=NC)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



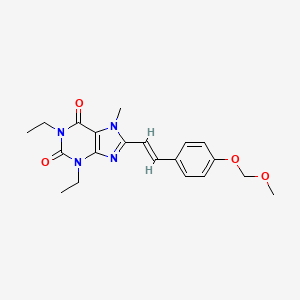
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)

